MF63

概要

準備方法

MF63の合成には、フェナントロイミダゾール構造の核の調製から始まるいくつかの段階が含まれます。合成経路には通常、次の段階が含まれます。

フェナントロイミダゾール核の形成: 適切な前駆体を酸性または塩基性条件下で環化させることにより、これを行います。

塩素化: フェナントロイミダゾール環の所望の位置に塩素原子を導入します。

ニトリル基の導入:

This compoundの工業的生産方法は広く文書化されていませんが、高い収率と純度を実現するために上記の合成段階を最適化することが含まれている可能性が高いです .

化学反応の分析

Mechanism of Action

MF63 selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1) , a terminal enzyme responsible for converting prostaglandin H2 (PGH2) into prostaglandin E2 (PGE2). This inhibition disrupts the cyclooxygenase pathway downstream of PGH2 synthesis.

Key Biochemical Data

| Enzyme | IC50 (nM) | Selectivity |

|---|---|---|

| Human mPGES-1 | 1.3 | >1000-fold vs. other prostanoid synthases |

| Guinea Pig mPGES-1 | 0.9 | Not effective on mouse/rat mPGES-1 |

Selectivity and Off-Target Effects

This compound demonstrates high selectivity for mPGES-1, avoiding interference with:

-

Cyclooxygenase enzymes (COX-1, COX-2).

-

Other prostanoid synthases (e.g., mPGES-2, PGI2, TX synthases) .

This specificity contrasts with NSAIDs, which broadly inhibit cyclooxygenase enzymes and cause gastrointestinal toxicity. For example:

Inflammation and Pain

This compound suppresses PGE2 synthesis in preclinical models, reducing:

-

Pyresis : Inhibited lipopolysaccharide-induced fever in guinea pigs and KI mice .

-

Hyperalgesia : Attenuated thermal hyperalgesia in LPS-treated guinea pigs (IC50 not reported) .

-

Osteoarthritic Pain : Efficacy comparable to NSAIDs in iodoacetate-induced pain models .

Gene Expression Modulation

In human chondrocytes, this compound upregulates:

-

Metallothionein 1 (MT1) isoforms (anti-inflammatory role).

-

IL-1/IL-36 antagonists (suppresses pro-inflammatory pathways) .

Pharmacokinetics

科学的研究の応用

Comparative Efficacy

The selectivity of MF63 is illustrated in the following table:

| Compound Name | Mechanism of Action | Selectivity | IC50 Value (nM) |

|---|---|---|---|

| This compound | Inhibits microsomal prostaglandin E synthase-1 | High | 1.3 (human) |

| Celecoxib | Inhibits cyclooxygenase-2 | Moderate | 0.5 |

| Rofecoxib | Inhibits cyclooxygenase-2 | Moderate | 0.25 |

| Indomethacin | Non-selective cyclooxygenase inhibitor | Low | 0.05 |

Uniqueness of this compound : Unlike traditional NSAIDs that inhibit multiple cyclooxygenase enzymes, leading to broader side effects, this compound's focused action on mPGES-1 allows for targeted therapeutic effects with potentially lower toxicity profiles .

Pain and Inflammation Management

This compound has shown promise in preclinical models for alleviating pain associated with conditions such as osteoarthritis and inflammatory responses. Studies indicate that this compound effectively relieves pyresis (fever) and inflammatory pain without causing gastrointestinal toxicity typically seen with NSAIDs .

In a study involving guinea pigs and knock-in mice expressing human mPGES-1, this compound demonstrated significant suppression of PGE2 synthesis while maintaining NSAID-like efficacy in reducing hyperalgesia and pyresis .

Gene Expression Modulation

Recent research has explored the effects of this compound on gene expression in human chondrocytes derived from osteoarthritis patients. The findings revealed that this compound enhances the expression of metallothionein 1 isoforms and endogenous antagonists of interleukin-1 and interleukin-36 while down-regulating pro-inflammatory cytokine IL-6 . This suggests that this compound could have disease-modifying effects in arthritis by promoting anti-inflammatory pathways.

Cancer Research Implications

The role of mPGES-1 in cancer biology has led to investigations into the potential anticancer properties of this compound. By inhibiting mPGES-1, this compound may influence cancer cell behavior and tumor microenvironment interactions. Research indicates that mPGES-1 plays a role in maintaining stemness in prostate cancer cells, suggesting that inhibitors like this compound could disrupt these pathways and reduce tumor aggressiveness .

Osteoarthritis Model

In a controlled study using guinea pig models of osteoarthritis-like pain, this compound was administered to assess its analgesic properties. The results demonstrated significant pain relief comparable to traditional NSAIDs but without the associated gastrointestinal side effects .

Gene Expression Analysis

A genome-wide expression analysis conducted on primary human chondrocytes treated with this compound indicated a shift toward anti-inflammatory gene expression profiles. The upregulation of metallothionein genes suggests a protective role against cartilage degradation in osteoarthritis .

作用機序

MF63は、プロスタグランジンH2をPGE2に変換する酵素であるmPGES-1を選択的に阻害することによってその効果を発揮します。mPGES-1を阻害することにより、this compoundは炎症と痛みの重要なメディエーターであるPGE2の産生を減少させます。この阻害は、炎症性疾患の前臨床モデルにおける炎症と痛みの減少につながります。 含まれる分子標的と経路には、シクロオキシゲナーゼ(COX)経路と、その下流のプロスタグランジン合成経路が含まれます .

類似の化合物との比較

This compoundは、mPGES-1阻害に対する高い選択性と効力で独自性を持ちます。類似の化合物には次のものがあります。

CAY10526: 同様の選択性を持つ別のmPGES-1阻害剤ですが、化学構造は異なります。

MK-886: 5-リポキシゲナーゼ活性化タンパク質(FLAP)の阻害剤であり、異なるメカニズムを通じてプロスタグランジンの合成にも影響を与えます。

NS-398: 選択的なCOX-2阻害剤であり、PGE2レベルを低下させますが、this compoundと比較して選択性は低いです。

This compoundは、mPGES-1に対する高い選択性と、非選択的なCOX阻害剤の一般的な副作用である胃腸毒性を引き起こすことなく、PGE2レベルを低下させる能力によって際立っています .

類似化合物との比較

MF63 is unique in its high selectivity and potency for mPGES-1 inhibition. Similar compounds include:

CAY10526: Another mPGES-1 inhibitor with similar selectivity but different chemical structure.

MK-886: An inhibitor of 5-lipoxygenase-activating protein (FLAP) that also affects prostaglandin synthesis but through a different mechanism.

NS-398: A selective COX-2 inhibitor that reduces PGE2 levels but with less selectivity compared to this compound.

This compound stands out due to its high selectivity for mPGES-1 and its ability to reduce PGE2 levels without causing gastrointestinal toxicity, a common side effect of non-selective COX inhibitors .

生物活性

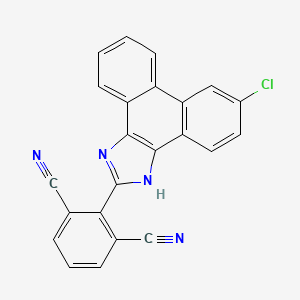

MF63, chemically known as 2-(6-chloro-1H-phenanthro[9,10-d]imidazol-2-yl)isophthalonitrile, is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This compound has garnered attention for its potential therapeutic applications, particularly in inflammatory diseases and pain management. The following sections detail its biological activity, including mechanisms of action, case studies, and research findings.

Inhibition of Prostaglandin E2 Synthesis

This compound primarily functions by inhibiting the synthesis of prostaglandin E2 (PGE2), a key mediator in inflammation. PGE2 is known to promote various inflammatory processes, including the activation of neutrophils and the release of neutrophil extracellular traps (NETs). Research has demonstrated that this compound effectively reduces PGE2 levels in human amniotic membrane mesenchymal stem cells (hAM-MSCs), leading to decreased NET release in neutrophils stimulated with ionomycin .

Impact on Gene Expression

Studies have shown that this compound influences gene expression in primary human chondrocytes derived from osteoarthritis patients. The compound appears to upregulate anti-inflammatory cytokines while downregulating pro-inflammatory markers such as IL-6 . This dual action suggests that this compound may not only alleviate symptoms but also modify disease progression in inflammatory conditions.

Study 1: Effects on Neutrophil Activity

A significant study investigated the effects of this compound on NET release. Neutrophils treated with conditioned medium from hAM-MSCs showed reduced NET formation; however, this inhibition was counteracted when the hAM-MSCs were pre-treated with this compound. This indicates that the presence of PGE2 is critical for the inhibition of NET release, highlighting this compound's role in modulating immune responses through PGE2 pathways .

Study 2: Pain Relief in Osteoarthritis Models

In animal models simulating osteoarthritis pain, this compound demonstrated efficacy in alleviating pain symptoms. The compound was tested against traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and showed comparable or superior results in reducing pain-related behaviors . This positions this compound as a potential alternative or adjunct therapy for managing chronic pain associated with osteoarthritis.

Study 3: Quantitative Structure-Activity Relationship (QSAR)

A QSAR analysis was performed on this compound and its derivatives to predict biological activity based on chemical structure. The study identified key structural features that contribute to mPGES-1 inhibitory activity. This information could guide the development of more potent analogs with enhanced therapeutic profiles .

Data Table: Summary of Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Neutrophil NET Release | This compound inhibits PGE2 synthesis, leading to increased NET formation. |

| Study 2 | Pain Relief | Comparable efficacy to ibuprofen in reducing osteoarthritis pain symptoms. |

| Study 3 | QSAR Analysis | Identified structural features linked to mPGES-1 inhibition; potential for developing more effective derivatives. |

特性

IUPAC Name |

2-(6-chloro-3H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H11ClN4/c24-15-8-9-18-19(10-15)16-6-1-2-7-17(16)21-22(18)28-23(27-21)20-13(11-25)4-3-5-14(20)12-26/h1-10H,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFLHOOKHPFDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)C4=C2N=C(N4)C5=C(C=CC=C5C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50581753 | |

| Record name | 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50581753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892549-43-8 | |

| Record name | MF-63 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892549438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50581753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MF-63 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TU641M876 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。